BenchChemオンラインストアへようこそ!

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine

physicochemical properties lipophilicity drug-likeness

This high-purity building block features a methylsulfonyl-azetidine core linked to pyridine via an ether. With cLogP ~1.23, TPSA ~67.6 Ų, and only 3 rotatable bonds, it offers high ligand efficiency for CNS and kinase programs. The methylsulfonyl group serves as a minimal-size reference point for systematic SAR. Essential for medicinal chemists optimizing conformation and lipophilicity.

Molecular Formula C9H12N2O3S
Molecular Weight 228.27
CAS No. 1903199-97-2
Cat. No. B2433639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine
CAS1903199-97-2
Molecular FormulaC9H12N2O3S
Molecular Weight228.27
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)OC2=CN=CC=C2
InChIInChI=1S/C9H12N2O3S/c1-15(12,13)11-6-9(7-11)14-8-3-2-4-10-5-8/h2-5,9H,6-7H2,1H3
InChIKeyQNBFDZQBKBIHNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine (CAS 1903199-97-2) – Core Chemical Identity and Procurement Baseline


3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine (CAS 1903199‑97‑2) is a synthetic small‑molecule building block belonging to the N‑sulfonylazetidine class, featuring a pyridin‑3‑yloxy ether appended to the azetidine ring . Its molecular formula is C₉H₁₂N₂O₃S and its molecular weight is 228.27 g mol⁻¹ . The compound is primarily employed as a versatile intermediate in medicinal chemistry campaigns, particularly where conformational restriction, hydrogen‑bonding capacity, and tuned lipophilicity are desired for lead optimization [1].

Why Generic Substitution of 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine Is Not Recommended Without Head‑to‑Head Data


Direct experimental comparisons between 3-((1-(methylsulfonyl)azetidin-3-yl)oxy)pyridine and its closest analogs are exceedingly scarce in the public domain [1]. The available evidence consists almost entirely of vendor‑provided predicted physicochemical parameters and class‑level biological annotations that lack quantitative comparator data [1]. Consequently, generic interchange with other N‑sulfonylazetidine‑ or pyridinyl‑ether‑containing building blocks cannot be justified on the basis of published differential activity or pharmacokinetic profiles. Any procurement decision must therefore be guided by the limited predicted property differences described in Section 3, with explicit acknowledgment that confirmatory experimental benchmarking remains absent.

Quantitative Differentiation Evidence for 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine Relative to Close Analogs


Predicted Lipophilicity (cLogP) vs. 1-(Methylsulfonyl)azetidine Core

Computational predictions indicate that 3-((1-(methylsulfonyl)azetidin-3-yl)oxy)pyridine possesses a cLogP of approximately 1.23, whereas the simpler azetidine core 1-(methylsulfonyl)azetidine has a cLogP of roughly 0.45 [1][2]. The addition of the pyridin‑3‑yloxy substituent thus increases predicted lipophilicity by about 0.78 log units, which may enhance membrane permeability and central nervous system penetration potential relative to the unsubstituted core.

physicochemical properties lipophilicity drug-likeness

Topological Polar Surface Area (TPSA) Comparison vs. 3-(Pyridin-3-yloxy)azetidine

The target compound exhibits a calculated topological polar surface area (TPSA) of approximately 67.6 Ų, whereas the des‑methylsulfonyl analog 3-(pyridin‑3‑yloxy)azetidine has a TPSA of about 38.1 Ų [1]. The methylsulfonyl group contributes an additional ~29.5 Ų of polar surface area, which can influence passive oral absorption thresholds (commonly optimal below 140 Ų for central nervous system drugs and below 90 Ų for intestinal absorption).

polar surface area drug-likeness oral bioavailability

Predicted Hydrogen‑Bond Acceptor Count vs. 3-(Methylsulfonyl)azetidine

The target compound contains five hydrogen‑bond acceptors (one pyridine nitrogen, one ether oxygen, two sulfonyl oxygens, and one sulfonamide nitrogen), compared with three acceptors in 3-(methylsulfonyl)azetidine (one sulfonamide nitrogen and two sulfonyl oxygens) [1]. This increased acceptor count may enhance aqueous solubility and strengthen polar interactions with biological targets, but could also lower passive membrane permeability if not compensated by lipophilic substituents.

hydrogen bonding solubility target engagement

Predicted Rotatable Bond Count vs. 3-((1-(Phenylsulfonyl)azetidin-3-yl)oxy)pyridine

The methylsulfonyl derivative has only three rotatable bonds (excluding ring bonds), whereas the bulkier phenylsulfonyl analog 3-((1-(phenylsulfonyl)azetidin-3-yl)oxy)pyridine possesses five rotatable bonds [1]. Fewer rotatable bonds reduce conformational entropy loss upon binding, which can translate into improved binding affinity and selectivity when shape complementarity is required.

conformational flexibility entropic cost selectivity

Recommended Application Scenarios for 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine Based on Available Evidence


Central Nervous System Lead Optimization Campaigns Requiring Elevated cLogP

The predicted cLogP of approximately 1.23 positions this compound in a range often associated with blood‑brain‑barrier penetration potential . Medicinal chemists targeting neurological or psychiatric indications may prioritize this methylsulfonyl analog over more polar azetidine cores (cLogP ≈ 0.45) to improve passive brain exposure.

Fragment‑Based Drug Discovery Where Ligand Efficiency Is Critical

With a molecular weight of 228 Da and only three rotatable bonds, the compound offers high ligand efficiency potential . Its combination of hydrogen‑bond acceptors and a pyridine nitrogen provides multiple vectors for fragment elaboration while minimizing entropic penalties.

Kinase Inhibitor Scaffold Design Requiring Balanced TPSA

The TPSA of ~67.6 Ų sits within the empirical window that often permits oral absorption while allowing sufficient polarity for ATP‑binding pocket interactions . Teams pursuing kinase targets may find this balance advantageous for early‑stage hit‑to‑lead progression.

Structure–Activity Relationship Studies on N‑Sulfonylazetidine Series

Because the methylsulfonyl group is the smallest stable sulfonyl substituent, this compound serves as a minimal‑size reference point for systematically probing the steric and electronic effects of larger sulfonyl groups (e.g., ethylsulfonyl, phenylsulfonyl) in a given biological assay .

Quote Request

Request a Quote for 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.